Crotonic acid betaine

Übersicht

Beschreibung

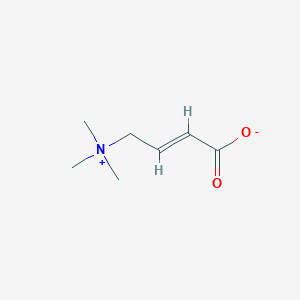

4-(trimethylammonio)but-2-enoate is an amino-acid betaine. It derives from a but-2-enoate. It is a conjugate base of a 4-(trimethylammonio)but-2-enoic acid.

Wirkmechanismus

Target of Action

Crotonobetaine primarily targets the enzyme carnitine dehydratase . This enzyme plays a crucial role in the biosynthesis of L-carnitine, a compound widely used in pharmaceutical, cosmetic, and food industries .

Mode of Action

Crotonobetaine interacts with its target, carnitine dehydratase, through a process known as hydration . In this process, L-carnitine is biosynthesized from crotonobetaine under the action of carnitine dehydratase . Furthermore, L-carnitine is transformed into palmitoyl-L-carnitine by lipase .

Biochemical Pathways

Crotonobetaine is involved in the carnitine metabolism and ABC transporters . The compound is transformed into L-carnitine through the action of carnitine dehydratase . This transformation is part of a reversible hydration reaction . The process also involves the conversion of L-carnitine into palmitoyl-L-carnitine by lipase .

Pharmacokinetics

It’s known that the compound is involved in carnitine metabolism, which suggests that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with carnitine .

Result of Action

The action of crotonobetaine results in the biosynthesis of L-carnitine . This is significant because L-carnitine is a valuable compound with wide-ranging applications in various industries . The yield of L-carnitine from crotonobetaine can be quite high, with one study reporting a molar yield of total L-carnitine of 87.2% .

Action Environment

The action of crotonobetaine is influenced by environmental factors. For instance, the biotransformation of crotonobetaine into L-carnitine can continue even under aerobic conditions . This overcomes the main environmental restriction to carnitine metabolism expression . The use of specific reaction mediums, such as [Bmim]PF6 ionic liquid, can also enhance the biosynthesis of L-carnitine from crotonobetaine .

Biochemische Analyse

Biochemical Properties

Crotonobetaine interacts with several enzymes and proteins. One of the key enzymes it interacts with is carnitine dehydratase . This enzyme catalyzes the hydration of Crotonobetaine, leading to the biosynthesis of L-carnitine .

Cellular Effects

The effects of Crotonobetaine on cellular processes are primarily related to its role in L-carnitine production. L-carnitine is crucial for the transport of fatty acids from the cytosol into the mitochondria, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, Crotonobetaine exerts its effects through its conversion to L-carnitine. This process involves the action of carnitine dehydratase, which hydrates Crotonobetaine to produce L-carnitine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Crotonobetaine can change over time. For instance, the conversion of Crotonobetaine to L-carnitine can be continued in a reversible hydration reaction .

Metabolic Pathways

Crotonobetaine is involved in the metabolic pathway of L-carnitine biosynthesis. It interacts with the enzyme carnitine dehydratase in this process .

Biologische Aktivität

Crotonic acid betaine, also known as crotonobetaine, is a quaternary ammonium compound derived from crotonic acid. It plays a significant role in various biological processes, particularly in the metabolism of L-carnitine, which is crucial for fatty acid transport and energy production in cells. This article reviews the biological activity of this compound, focusing on its biochemical interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- IUPAC Name : 4-(trimethylammonio)but-2-enoate

This compound exists as a zwitterion at physiological pH, making it an effective osmoprotectant and metabolic intermediate.

Role in Carnitine Metabolism

This compound is primarily involved in the biosynthesis of L-carnitine through its interaction with the enzyme carnitine dehydratase . The conversion process can be summarized as follows:

- Hydration Reaction : Crotonobetaine undergoes hydration to form L-carnitine.

- Enzymatic Interaction : The enzyme carnitine dehydratase catalyzes this transformation, highlighting crotonobetaine's role as an essential substrate in carnitine metabolism.

This pathway is critical for the transport of fatty acids into mitochondria for β-oxidation, thereby influencing energy metabolism and overall cellular function.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance:

- Essential oils from Croton species , which contain compounds related to crotonobetaine, have demonstrated anti-inflammatory actions in vivo (Oliveira-Tintino et al., 2018).

- Studies on Croton rhamnifolioides revealed that its essential oil showed anti-inflammatory effects when complexed with β-cyclodextrin (Martins et al., 2020).

Antioxidant Activity

This compound has been associated with antioxidant properties, which can help mitigate oxidative stress in various biological systems. This was evidenced by studies showing that betaine structural analogs possess antioxidant capabilities (PMID: 34572656).

Osmoprotective Effects

As an osmolyte, this compound protects cells from osmotic stress caused by changes in salinity or dehydration. This property is particularly valuable in microbial and plant systems where environmental conditions fluctuate.

Metabolomic Analysis

A study involving the fermentation of Neopyropia yezoensis with Aspergillus oryzae demonstrated significant production changes of betaine analogs over time:

- Betaine Production : Increased from 65.80 µg/mL at 6 hours to 630.32 µg/mL at 72 hours.

- Carnitine Production : Rose from non-detectable levels to 53.36 µg/mL over the same period.

| Metabolite | 6 h | 12 h | 24 h | 48 h | 72 h |

|---|---|---|---|---|---|

| Betaine | 65.80 | 219.75 | 665.76 | 611.34 | 630.32 |

| Carnitine | Appear | 1.50 | 12.50 | 43.10 | 53.36 |

This study highlights the dynamic nature of this compound's production and its potential health benefits through fermentation processes.

Pharmacological Applications

The pharmacological potential of this compound extends to various therapeutic areas:

- Anti-inflammatory Treatments : Its derivatives are being explored for their efficacy in treating inflammatory conditions.

- Metabolic Disorders : Given its role in fatty acid metabolism, crotonobetaine may be beneficial in managing metabolic disorders such as obesity and diabetes.

Safety and Toxicology

While this compound exhibits numerous beneficial properties, further research is needed to fully understand its safety profile and potential toxicity levels in humans.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Crotonic acid betaine, chemically known as 4-(trimethylammonio)but-2-enoate, is a zwitterionic compound characterized by its unique structure that incorporates both an ammonium and a carboxylate group. This structure contributes to its solubility and reactivity, making it suitable for various applications in biological and chemical processes .

Nutritional Applications

Animal Nutrition:

Recent studies have highlighted the role of this compound in animal nutrition, particularly in improving gut health and fermentation processes. For instance, research conducted on Iberian pigs demonstrated that dietary supplementation with betaine positively influenced short-chain fatty acid (SCFA) production during fermentation, enhancing overall gut microbiota composition under heat stress conditions . The findings indicated increased acetate and butyrate production, which are beneficial for intestinal health.

| Treatment | Total SCFA (µmol/g) | Acetate (µmol/g) | Propionate (µmol/g) | Butyrate (µmol/g) |

|---|---|---|---|---|

| Control | 8835 ± 746 | 4619 ± 455 | 2496 ± 421 | 1669 ± 117 |

| Betaine | 8539 ± 1457 | 4711 ± 943 | 1873 ± 464 | 1877 ± 124 |

| Zinc | 7474 ± 687 | 4014 ± 347 | 1832 ± 328 | 1546 ± 141 |

Human Nutrition:

In human health contexts, this compound is noted for its potential role in metabolic pathways. While it is not a naturally occurring metabolite, it has been identified in human blood following exposure to this compound or its derivatives . Its incorporation into dietary supplements could provide benefits related to metabolic health and performance enhancement.

Agricultural Applications

Plant Growth Promotion:

this compound has been explored for its effects on plant growth and stress resistance. Studies indicate that betaine can enhance osmotic adjustment in plants under stress conditions, promoting better growth and yield . The compound's ability to stabilize proteins and cellular structures during stress makes it a candidate for use in agricultural biostimulants.

Industrial Applications

Chemical Synthesis:

In the chemical industry, this compound is utilized as an intermediate in the synthesis of various compounds. Its reactivity allows it to participate in reactions that yield valuable products such as amino acids and other organic compounds . The compound's unique properties make it suitable for developing new materials with specific functionalities.

Case Study: Impact on Animal Health

A study involving heat-stressed Iberian pigs demonstrated that supplementation with this compound significantly altered the fermentation patterns in the gut. The results showed an increase in beneficial SCFA production, which may improve overall gut health and nutrient absorption . This research underscores the potential of this compound as a nutritional supplement in livestock management.

Case Study: Plant Stress Resistance

Research on sugar beet plants treated with this compound indicated enhanced resistance to post-harvest diseases. The treated plants exhibited improved microbial profiles and metabolomic traits associated with stress resistance, suggesting that this compound could be effectively used as a biostimulant in agriculture .

Eigenschaften

CAS-Nummer |

927-89-9 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

4-(trimethylazaniumyl)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

GUYHPGUANSLONG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=CC(=O)[O-] |

Isomerische SMILES |

C[N+](C)(C)C/C=C/C(=O)[O-] |

Kanonische SMILES |

C[N+](C)(C)CC=CC(=O)[O-] |

Synonyme |

3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Inner Salt; (3-Carboxyallyl)trimethylammonium Hydroxide Inner Salt; Croton Betaine; Crotonic Acid Betaine; CrOTONYLBETAINE(CARNITINE IMPURITY) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Crotonobetaine acts as an intermediate in the bacterial metabolism of L-carnitine, a compound crucial for fatty acid transport. In bacteria like Escherichia coli, crotonobetaine is formed from L-carnitine by the enzyme L-carnitine dehydratase (CaiB) and is further converted to γ-butyrobetaine by crotonobetaine reductase (CaiA) under anaerobic conditions [, , , ].

ANone: Yes, under anaerobic conditions and in the absence of preferred electron acceptors, some bacteria utilize crotonobetaine as an electron acceptor in a process coupled to energy generation []. This highlights the metabolic flexibility of certain bacteria in utilizing crotonobetaine for energy production when other substrates are limited.

ANone: The molecular formula of crotonobetaine is C7H13NO2, and its molecular weight is 143.18 g/mol.

ANone: While specific spectroscopic data wasn't provided in the research, techniques like NMR and mass spectrometry are commonly used to characterize crotonobetaine and its derivatives, such as crotonobetainyl-CoA [, ]. These techniques provide information about the compound's structure, purity, and interactions with other molecules.

ANone: The research primarily focuses on the biological activity and metabolism of crotonobetaine within living organisms. Specific details regarding its stability under various environmental conditions like temperature, pH, or exposure to light are not extensively covered in these studies.

ANone: Crotonobetaine is not generally considered a catalyst. Instead, it acts as a substrate or intermediate in enzymatic reactions within the carnitine metabolism pathway.

ANone: While not extensively discussed, computational modeling techniques, such as molecular docking and dynamic simulations, can be valuable tools to study the interaction of crotonobetaine with enzymes like carnitine dehydratase (CaiB) and crotonobetaine reductase (CaiA) [, ]. These studies could provide insights into the binding affinities, reaction mechanisms, and potential inhibitors of these enzymes.

ANone: Structural modifications to crotonobetaine can significantly influence its interaction with enzymes and transporters involved in carnitine metabolism. For example, the reduction of the double bond in crotonobetaine to form γ-butyrobetaine dramatically reduces its affinity for the muscarinic cholinergic receptors []. Additionally, modifications to the carboxyl or trimethylammonium groups could alter its binding to enzymes like CaiB and CaiA, affecting its metabolic fate.

ANone: Specific SHE (Safety, Health, and Environment) regulations pertaining to crotonobetaine may vary depending on the intended application and geographical location. General principles of chemical safety, including proper handling, storage, and disposal, would apply.

ANone: Detailed pharmacokinetic data for crotonobetaine in humans is limited. Studies in animals suggest that it can be absorbed and metabolised. For example, in mice, oral administration of L-carnitine led to increased levels of crotonobetaine in the brain, suggesting its ability to cross the blood-brain barrier []. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of crotonobetaine in different species.

ANone: Research on the pharmacodynamic effects of crotonobetaine is ongoing. In older adults, higher plasma crotonobetaine was associated with a higher risk of cognitive impairment and dementia []. This suggests a potential role of crotonobetaine in age-related cognitive decline, possibly through its influence on brain energy metabolism or inflammation.

ANone: While not explicitly mentioned, cell-based assays could be employed to study the effects of crotonobetaine on various cellular processes. For instance, researchers could investigate its impact on mitochondrial function, oxidative stress, or inflammatory pathways in relevant cell lines.

ANone: In a mouse model of accelerated senescence (SAMP8), crotonobetaine levels were elevated and associated with cognitive decline and peripheral insulin resistance []. Treatment with 3,3-dimethyl-1-butanol (DMB), an inhibitor of TMA production from choline, carnitine, and crotonobetaine, reversed these effects, suggesting a potential therapeutic target for age-related cognitive impairment.

ANone: The provided research does not delve into specific mechanisms of resistance to crotonobetaine, as it primarily focuses on its role in bacterial metabolism and potential implications in human health.

ANone: Comprehensive toxicological data for crotonobetaine is limited. Studies are ongoing to fully characterize its safety profile, particularly regarding long-term exposure and potential adverse effects.

ANone: Research on the use of crotonobetaine as a biomarker is in its early stages. Some studies suggest a potential link between elevated plasma crotonobetaine levels and an increased risk of cognitive impairment, dementia, and cardiovascular disease [, ]. Further research is needed to validate these findings and determine its clinical utility as a diagnostic or prognostic biomarker for these conditions.

ANone: Accurate measurement of crotonobetaine levels is crucial for understanding its biological roles. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly employed to quantify crotonobetaine and its related metabolites in various biological samples, including plasma, serum, and tissues [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.